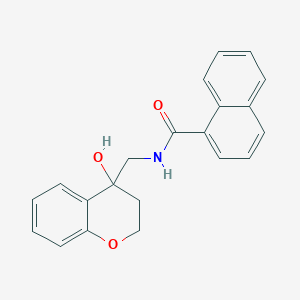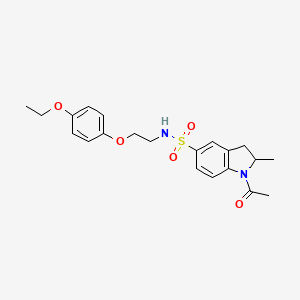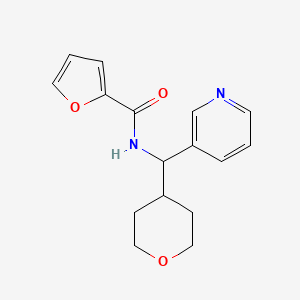
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide, also known as CF33, is a synthetic compound that has been studied for its potential therapeutic use in cancer treatment. CF33 is a small molecule inhibitor of the oncoprotein MDM2, which is overexpressed in many types of cancer.
Mécanisme D'action
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. The activation of p53 leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells in vitro and in vivo. This compound has also been shown to inhibit tumor growth and metastasis in mouse models of cancer. This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied, and its mechanism of action is well understood. However, this compound has limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide. One direction is to improve the solubility and bioavailability of this compound to increase its effectiveness in vivo. Another direction is to study the potential use of this compound in combination with other cancer therapies. This compound has also been shown to have potential in the treatment of other diseases such as Alzheimer's disease, and further research in this area is warranted. Finally, the development of this compound analogs with improved potency and selectivity is an area of active research.
Méthodes De Synthèse
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-fluorophenol with 2-bromoethyl acetate to form 2-(2-fluorophenoxy)ethyl acetate. This intermediate is then reacted with 1-cyano-1-methylpropylamine to form this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(1-cyano-1-methylpropyl)-2-(2-fluorophenoxy)acetamide has been extensively studied for its potential use in cancer treatment. MDM2 is an oncoprotein that plays a critical role in the regulation of the tumor suppressor protein p53. Overexpression of MDM2 can lead to the degradation of p53, which is a key factor in the development and progression of many types of cancer. This compound has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53 and subsequent induction of apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-3-13(2,9-15)16-12(17)8-18-11-7-5-4-6-10(11)14/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJRBXGPTIRUJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)
![Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2826489.png)
![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)

![N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2826495.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2826497.png)


![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2826502.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2826503.png)
![1-[(Cyclopropylcarbamoyl)amino]-1-oxopropan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2826504.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2826505.png)